molecular formula C26H28O6 B097809 2-Methoxy-6-(trityloxymethyl)oxane-3,4,5-triol CAS No. 18311-26-7

2-Methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

Cat. No. B097809
CAS RN: 18311-26-7
M. Wt: 436.5 g/mol
InChI Key: WYAMNJUPQNEGOI-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(trityloxymethyl)oxane-3,4,5-triol” is a chemical compound with the IUPAC name (2R,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol . It is commonly used in the development of drugs targeted for treating various diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a methoxy group (2-methoxy), a trityloxymethyl group (6-trityloxymethyl), and three hydroxyl groups (oxane-3,4,5-triol). This structure suggests that the compound may have interesting chemical properties .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly stated in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential uses in drug development, particularly given its potential for inhibiting specific enzymes and pathogens .

properties

IUPAC Name

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287470
Record name Methyl 6-O-tritylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-O-tritylhexopyranoside

CAS RN

18311-26-7
Record name NSC170178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-O-tritylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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